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Compound of Interest

Compound Name: trideuterio(113C)methanol

Cat. No.: B15088662 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Trideuterio(¹³C)methanol ([¹³C]D₃-methanol) is a stable isotope-labeled analog of methanol. It is

a powerful tool in metabolic research, particularly in studies involving one-carbon metabolism.

The strategic labeling with both a heavy carbon isotope (¹³C) and deuterium (D) provides

distinct mass shifts and nuclear magnetic resonance (NMR) properties, making it an invaluable

tracer for elucidating metabolic pathways and quantifying metabolic fluxes. This guide provides

a comprehensive overview of its properties, applications, and the experimental protocols for its

use.

Core Properties
The physical and spectroscopic properties of trideuterio(¹³C)methanol are primarily derived

from its isotopic composition. While a dedicated CAS number for this specific multi-labeled

isotopologue is not readily available, its properties can be accurately determined from its

constituent isotopes.
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Property Value Source/Calculation

Chemical Formula ¹³CD₃OH -

Molecular Weight 37.07 g/mol Calculated

CAS Number Not assigned -

Related CAS Numbers

67-56-1 (Methanol)[1][2], 811-

98-3 (Methanol-d4)[3][4],

1849-29-2 (Methanol-d3)[5]

Multiple Sources

Appearance Colorless liquid Inferred from Methanol[2]

Boiling Point ~65 °C Inferred from Methanol-d4

Melting Point ~-98 °C Inferred from Methanol-d4

Density ~0.87 g/mL at 25 °C Inferred from Methanol-d4

Spectroscopic Data
Spectroscopic Property Expected Characteristics

¹H NMR

A singlet for the hydroxyl proton (-OH), the

chemical shift of which is solvent and

concentration-dependent. The methyl protons

are replaced by deuterium, so no signal from the

methyl group will be observed.

¹³C NMR

A single resonance for the ¹³C-labeled methyl

carbon. Due to coupling with the three

deuterium atoms (spin I=1), the signal will

appear as a septet (1:3:6:7:6:3:1) with a

chemical shift around 49 ppm in CDCl₃.[6]

Mass Spectrometry (EI)

The molecular ion peak ([M]⁺) will be observed

at m/z = 37. Common fragments would include

the loss of a deuterium atom ([M-D]⁺) at m/z =

34 and the formyl cation ([CDO]⁺) at m/z = 31.

The base peak is often [M-D]⁺.[7]
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Applications in Research
Trideuterio(¹³C)methanol is primarily used as a tracer in metabolic studies to investigate

pathways involving one-carbon metabolism. Its dual labeling allows for unambiguous tracking

of the methyl group.

Metabolic Flux Analysis (MFA): The rate of incorporation of the ¹³C and deuterium labels into

downstream metabolites allows for the quantification of metabolic fluxes through pathways

such as serine synthesis, folate metabolism, and methylation reactions.[8]

Pathway Elucidation: By tracking the fate of the labeled methyl group, researchers can

identify and confirm the activity of metabolic pathways. For example, it can be used to study

the conversion of methanol to formaldehyde and formate.[9]

Enzyme Kinetics: The isotopic labeling can be used to study the kinetic isotope effect of

enzymes that metabolize methanol, providing insights into reaction mechanisms.

Drug Metabolism Studies: It can be used to study the role of one-carbon metabolism in the

biotransformation of drugs and xenobiotics.

Experimental Protocols
The following are generalized protocols for the use of trideuterio(¹³C)methanol in cell culture-

based metabolic labeling experiments. Specific parameters should be optimized for the

experimental system being studied.

Cell Culture Labeling
Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth

phase at the time of harvest.

Media Preparation: Prepare the desired cell culture medium, replacing unlabeled methanol

(if present) or supplementing with trideuterio(¹³C)methanol at a final concentration typically in

the range of 1-10 mM. The exact concentration should be determined based on the specific

metabolic pathway and cell type.

Labeling: Remove the existing medium from the cells and replace it with the labeling

medium. Incubate the cells for a duration that allows for sufficient label incorporation into the
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metabolites of interest. This can range from a few minutes to several hours.[10]

Quenching and Extraction: To halt metabolic activity, rapidly aspirate the labeling medium

and quench the cells with a cold solvent, such as liquid nitrogen or an ice-cold 80% methanol

solution.[11] Metabolites are then typically extracted using a biphasic solvent system, such

as methanol/water/chloroform, to separate polar and nonpolar metabolites.[12]

Sample Analysis by NMR Spectroscopy
Sample Preparation: The dried polar metabolite extract is reconstituted in a deuterated NMR

solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).[13]

NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

For detailed analysis of ¹³C labeling, 2D ¹H-¹³C HSQC or HMBC experiments are highly

informative.[8]

Data Processing and Analysis: Process the NMR data using appropriate software. The

isotopic enrichment at specific carbon positions can be determined by comparing the

integrals of the signals from the ¹³C-labeled and unlabeled isotopologues.[14]

Sample Analysis by Mass Spectrometry
Sample Preparation: The dried metabolite extracts are reconstituted in a solvent compatible

with the chosen chromatography method (e.g., 50% methanol for reversed-phase liquid

chromatography).[15]

LC-MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect

them using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Data Analysis: The mass isotopologue distribution of each metabolite is determined from the

mass spectra. The fractional enrichment of the ¹³C and deuterium labels is calculated after

correcting for the natural abundance of stable isotopes.[16]
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The primary metabolic pathway for methanol in many organisms involves its oxidation to

formaldehyde and then to formate, which can then enter one-carbon metabolism.
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Caption: Metabolic pathway of trideuterio(¹³C)methanol.

Experimental Workflow for Metabolic Tracing
The general workflow for a stable isotope tracing experiment using trideuterio(¹³C)methanol

involves several key steps from sample preparation to data analysis.
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1. Cell Culture and Labeling
with Trideuterio(¹³C)methanol

2. Metabolic Quenching

3. Metabolite Extraction

4. Analytical Measurement
(NMR or LC-MS)

5. Data Processing and
Isotopologue Analysis

6. Biological Interpretation
(Flux Analysis, Pathway ID)
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Caption: Experimental workflow for stable isotope tracing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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